Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate
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Overview
Description
Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate is a chemical compound with a complex structure that includes a cyclopentane ring, oxo group, and dicarbamate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the oxo group, and the addition of dicarbamate groups. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dicarbamate groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced derivative.
Scientific Research Applications
Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate
- Di-tert-butyl ((1R,2S)-4-aminocyclopentane-1,2-diyl)dicarbamate
Uniqueness
Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate is unique due to the presence of the oxo group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H26N2O5 |
---|---|
Molecular Weight |
314.38 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate |
InChI |
InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-10-7-9(18)8-11(10)17-13(20)22-15(4,5)6/h10-11H,7-8H2,1-6H3,(H,16,19)(H,17,20)/t10-,11+ |
InChI Key |
HPWPPBZWHGHLHY-PHIMTYICSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(=O)C[C@@H]1NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)CC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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